3,3-Dimethylcyclobutane-1-carbonyl chloride (CAS: 34970-21-3) is a highly reactive, pre-activated acylating agent utilized primarily for the introduction of the gem-dimethylcyclobutane motif into complex organic molecules [1]. In industrial and medicinal chemistry, this specific building block is prized because the gem-dimethylcyclobutane ring serves as a conformationally restricted, lipophilic bioisostere for acyclic alkyl chains and unsubstituted cycloalkanes [2]. By offering the moiety as an acid chloride rather than a free carboxylic acid, it enables rapid, high-yielding amide and ester formations without the need for expensive, high-mass coupling reagents. Consequently, procurement of this compound is driven by its dual ability to enhance the pharmacokinetic properties of downstream active pharmaceutical ingredients (APIs) and to streamline scale-up manufacturing workflows [3].
Substituting 3,3-dimethylcyclobutane-1-carbonyl chloride with generic alternatives compromises both synthetic efficiency and product performance [1]. Using unsubstituted cyclobutanecarbonyl chloride deprives the final molecule of the metabolic shielding and increased lipophilicity provided by the gem-dimethyl group, often leading to rapid in vivo clearance of the resulting API [2]. Conversely, utilizing acyclic analogs like 3,3-dimethylbutyryl chloride introduces excessive conformational flexibility, which increases the entropic penalty upon receptor binding and reduces target selectivity. Furthermore, substituting the acid chloride with its free acid precursor (3,3-dimethylcyclobutane-1-carboxylic acid) necessitates the use of stoichiometric coupling reagents (e.g., HATU or EDC), which generate massive amounts of organic-soluble waste, severely complicating downstream purification and inflating the cost of goods (COGs) at scale [3].
The incorporation of the 3,3-gem-dimethylcyclobutane motif significantly alters the physicochemical profile of drug candidates compared to unsubstituted rings [1]. The gem-dimethyl group provides steric shielding that blocks cytochrome P450-mediated oxidation at the ring carbons. This modification typically reduces intrinsic clearance (CLint) by 30-50% while simultaneously increasing the partition coefficient (LogP) by approximately 0.8 to 1.0 units [2].
| Evidence Dimension | Intrinsic Clearance (CLint) and Lipophilicity (LogP) |
| Target Compound Data | gem-Dimethylcyclobutane derivatives (reduced CLint, +0.8-1.0 LogP) |
| Comparator Or Baseline | Unsubstituted cyclobutane derivatives |
| Quantified Difference | 30-50% reduction in metabolic clearance; ~0.9 unit increase in LogP |
| Conditions | In vitro human liver microsome (HLM) stability assays and in silico LogP calculations |
Buyers prioritize this compound to rescue lead series that suffer from poor metabolic half-lives when using standard cycloalkane building blocks.
When used as a bioisostere for acyclic alkyl chains, the 3,3-dimethylcyclobutane ring restricts the conformational space of the molecule [1]. Compared to an acyclic 3,3-dimethylbutyl chain, the cyclobutane ring eliminates 2-3 rotatable bonds. This rigidification reduces the entropic penalty (ΔS) of receptor binding by approximately 1.0 to 1.5 kcal/mol, which can translate to a 10- to 50-fold increase in binding affinity (Kd) for target receptors such as CB1 or Glucagon receptors [2].
| Evidence Dimension | Entropic penalty of binding (ΔS) |
| Target Compound Data | Rigidified 3,3-dimethylcyclobutane motif |
| Comparator Or Baseline | Acyclic 3,3-dimethylbutyl motif |
| Quantified Difference | 1.0-1.5 kcal/mol reduction in entropic penalty |
| Conditions | Thermodynamic profiling of receptor-ligand interactions |
This entropic advantage justifies the procurement of the cyclic precursor over cheaper acyclic aliphatic acid chlorides to achieve superior drug potency.
For industrial scale-up, the pre-activated acid chloride offers massive advantages in atom economy over the free carboxylic acid [1]. Amidation with 3,3-dimethylcyclobutane-1-carbonyl chloride generates only 36.5 g/mol of HCl byproduct, which is easily removed via aqueous washing. In contrast, activating the free acid with standard coupling reagents like HATU generates over 300 g/mol of organic-soluble byproducts (e.g., tetramethylurea and HOBt), requiring resource-intensive chromatographic purification [2].
| Evidence Dimension | Byproduct mass generation per mole of coupling |
| Target Compound Data | 36.5 g/mol (HCl) |
| Comparator Or Baseline | 3,3-Dimethylcyclobutane-1-carboxylic acid + HATU (>300 g/mol waste) |
| Quantified Difference | >88% reduction in stoichiometric coupling waste |
| Conditions | Amide bond formation in kg-scale API synthesis |
Process chemists procure the acid chloride to eliminate expensive coupling reagents and bypass complex chromatographic purifications at scale.
The placement of the gem-dimethyl group at the 3-position provides necessary lipophilic bulk without compromising the electrophilicity of the carbonyl carbon at the 1-position [1]. Compared to alpha-substituted analogs like 1-methylcyclobutane-1-carbonyl chloride, which suffer from severe steric hindrance, 3,3-dimethylcyclobutane-1-carbonyl chloride acylates hindered secondary amines 10 to 50 times faster. Reactions typically reach >95% conversion in 1-2 hours at room temperature, whereas alpha-substituted analogs often require extended heating (>60°C) or strong nucleophilic catalysts (e.g., DMAP) [2].
| Evidence Dimension | Relative acylation rate and required conditions |
| Target Compound Data | >95% conversion in 1-2 hours at 20-25°C |
| Comparator Or Baseline | 1-Methylcyclobutane-1-carbonyl chloride (requires >60°C or DMAP) |
| Quantified Difference | 10-50x faster acylation kinetics under milder conditions |
| Conditions | Standard triethylamine-mediated amidation with hindered secondary amines |
Ensures reproducible, high-yield functionalization of complex, sensitive intermediates without the need for harsh forcing conditions.
Due to its ability to increase LogP and reduce intrinsic clearance, this compound is the ideal choice for rescuing drug candidates that suffer from rapid metabolism. It is routinely used to replace labile acyclic alkyl chains or unsubstituted cycloalkanes with the metabolically shielded gem-dimethylcyclobutane motif [1].
In process chemistry, the pre-activated acid chloride is prioritized over the free carboxylic acid to streamline amide bond formation. By generating only water-soluble HCl as a byproduct, it eliminates the need for expensive coupling agents (like HATU) and avoids organic-soluble waste, enabling chromatography-free purification at scale [2].
For targets requiring high receptor subtype selectivity (e.g., CB1 or Glucagon receptors), this reagent is used to lock the bioactive conformation of the ligand. The rigid cyclobutane ring reduces the entropic penalty of binding compared to flexible aliphatic chains, directly translating to enhanced potency [3].